molecular formula C6H18F3N B043929 Triethylamine trihydrofluoride CAS No. 73602-61-6

Triethylamine trihydrofluoride

Cat. No. B043929
CAS RN: 73602-61-6
M. Wt: 161.21 g/mol
InChI Key: IKGLACJFEHSFNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing fluorine, such as triethylamine trihydrofluoride, is a pivotal area of research due to the unique properties that fluorine atoms impart to organic molecules. For instance, the incorporation of the trifluoromethyl group into organic molecules enhances bioactivity and alters pharmacological profiles, showcasing the importance of fluorinated compounds in medicinal chemistry and material science. Trifluoromethyl-β-dicarbonyls, for example, serve as versatile synthons in the synthesis of heterocycles, demonstrating the synthetic utility of fluorine-containing building blocks in creating complex molecular structures (Sumran et al., 2023).

Molecular Structure Analysis

Understanding the molecular structure of triethylamine trihydrofluoride and related compounds is crucial for their application in organic synthesis. The electronic and steric properties of the trifluoromethyl group, for instance, significantly impact the physicochemical properties of the parent molecule, affecting its lipophilicity, acidity, and hydrogen bonding capabilities. This influence underscores the importance of molecular structure analysis in the development of fluorine-containing pharmaceuticals and agrochemicals (Lei et al., 2023).

Chemical Reactions and Properties

Triethylamine trihydrofluoride participates in a variety of chemical reactions, leveraging its ability to act as a nucleophile or electrophile due to the presence of fluorine. The reactivity and versatility of fluorinated compounds, including their use in cyclocondensation reactions, cycloaddition reactions, and C-C bond formations, are extensively documented, highlighting their significant role in synthetic organic chemistry (Sumran et al., 2023).

Physical Properties Analysis

The physical properties of triethylamine trihydrofluoride, such as its solubility, boiling point, and melting point, are critical for its handling and use in chemical synthesis. The high solubility of fluorinated compounds in organic solvents and their stability under various conditions make them valuable in a wide range of synthetic applications. These properties are integral to the design and execution of chemical reactions involving triethylamine trihydrofluoride and similar compounds.

Chemical Properties Analysis

The chemical properties of triethylamine trihydrofluoride, including its reactivity with different functional groups and its role in promoting specific chemical transformations, are central to its utility in organic synthesis. The ability of fluorine-containing reagents to modify the properties of molecules through selective fluorination or trifluoromethylation illustrates the transformative impact of these compounds on the development of new drugs and materials (Zhu et al., 2014).

Scientific Research Applications

  • Fluorinating Agent : It is a versatile fluorinating agent used in nucleophilic substitutions, electrophilic additions, electrofluorinations, and the deprotection of silylethers (Haufe, 1996).

  • Electrochemical Selective Fluorination : As a high-boiling point, non-corrosive reagent, it is utilized in electrochemical selective fluorination of organic compounds, relevant in organic synthesis (Zhang Bao-gui, 2008).

  • Inhibition of Liver Enzymes : Triethylamine and similar alkylamines can inhibit rat liver sulfotransferase activities towards androgens, indicating potential use in drug discovery and development (Matsui, Takahashi, & Homma, 1993).

  • Synthesis of Pharmaceutical Compounds : Used in the synthesis of trifluoromethylamines, which are significant in the development of various pharmaceutical drugs (Kanie, Mizuno, Kuroboshi, & Hiyama, 1998).

  • RNA Synthesis : It aids in the efficient synthesis and purification of biologically active RNA oligoribonucleotides (Sproat, Colonna, Mullah, Tsou, Andrus, Hampel, & Vinayak, 1995).

  • Chemical Synthesis : Facilitates ultrasound-assisted one-pot synthesis of certain chemical compounds, providing cost-effective and environmentally friendly methods (Nabid, Rezaei, Ghahremanzadeh, & Bazgir, 2010).

  • Gas Sensing : Used in the development of sensors for triethylamine gas detection, which is important in food safety inspection and environmental monitoring (Zhou, Lu, Chen, Li, Wei, Zi, Zeng, Zhang, Zhang, Zhu, & Liu, 2020).

  • Health Effects Study : Its health effects have been studied through inhalation exposure experiments in rats and mice, showing no significant long-term health impacts (2018).

properties

IUPAC Name

N,N-diethylethanamine;trihydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGLACJFEHSFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.F.F.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074372
Record name Triethylamine trihydrofluoride
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Molecular Weight

161.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS]
Record name N,N-Diethylethanamine trihydrofluoride
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Product Name

Triethylamine trihydrofluoride

CAS RN

73602-61-6, 29585-72-6
Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
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Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
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Record name Triethylamine trihydrofluoride
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Record name Triethylammonium fluoride
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Record name Triethylammonium fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,600
Citations
E Westman, R Strömberg - Nucleic acids research, 1994 - ncbi.nlm.nih.gov
… Neat triethylamine trihydrofluoride was reported to be a more efficient desilylating agent than TBAFand successful in deprotecting a synthetic t-RNA (3). When we used TEA, 3HF directly …
Number of citations: 156 www.ncbi.nlm.nih.gov
JM Kremsner, M Rack, C Pilger, CO Kappe - Tetrahedron Letters, 2009 - Elsevier
… One of these mild fluorination reagents is triethylamine trihydrofluoride (TREAT-HF, Et 3 N·3HF, Franz reagent) which has been widely used for introducing fluorine into organic …
Number of citations: 77 www.sciencedirect.com
X Bertrand, JF Paquin - Organic letters, 2019 - ACS Publications
The use of a methanesulfonic acid/triethylamine trihydrofluoride combination for the direct hydrofluorination of methallyl-containing substrates is reported. Under those metal-free …
Number of citations: 15 pubs.acs.org
S Takamatsu, T Maruyama, S Katayama, N Hirose… - Tetrahedron …, 2001 - Elsevier
… -O-tritylriboside (4a) using noncorrosive triethylamine trihydrofluoride (Et 3 N·3HF) is described. … derivatives with noncorrosive triethylamine trihydrofluoride (Et 3 N·3HF).8., 8.(a), 8.(b), 8.…
Number of citations: 23 www.sciencedirect.com
MR Ciumag, T Tzedakis, CA Barrès - Electrochimica acta, 2012 - Elsevier
… In conclusion, triethylamine trihydrofluoride can be oxidized both as an adsorbed and free forms. Adsorption on platinum electrode obeys to the Langmuir isotherm model, while the …
Number of citations: 6 www.sciencedirect.com
H Vorbrueggen - Synthesis, 2008 - thieme-connect.com
… equivalents of triethylamine trihydrofluoride in tetrahydrofuran … of triethylamine and triethylamine trihydrofluoride, respectively) … two equivalents of triethylamine trihydrofluoride in boiling …
Number of citations: 45 www.thieme-connect.com
M Bollmark, R Zain, J Stawinski - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
… Among various investigated compounds, triethylamine trihydrofluoride (TAF) showed the most favourable properties for our purpose (Scheme 1). This stable, commercialy available …
Number of citations: 3 cccc.uochb.cas.cz
F Tranel, G Haufe - Journal of fluorine chemistry, 2004 - Elsevier
… A solution of 100 mmol of the corresponding terminal alkene 1 and triethylamine trihydrofluoride (25 mL, 153 mmol) in CH 2 Cl 2 (100 mL) under stirring at 0 C was treated in portions …
Number of citations: 44 www.sciencedirect.com
MC Pirrung, SW Shuey, DC Lever, L Fallon - Bioorganic & Medicinal …, 1994 - Elsevier
A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride … A Convenient Procedure for the Deprotection of …
Number of citations: 77 www.sciencedirect.com
B Sproat, F Colonna, B Mullah, D Tsou… - … Nucleotides & Nucleic …, 1995 - Taylor & Francis
… desilylation and removal of the tetrabutylammonium salts during large scale syntheses of oligoribonucleotides (RNA) have been eliminated by the use of triethylamine trihydrofluoride …
Number of citations: 172 www.tandfonline.com

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